Methyl 1-(5-bromopyridin-2-yl)-5-(2-chlorophenyl)pyrazole-4-carboxylate is a compound of significant interest in the field of medicinal chemistry. This compound belongs to the pyrazole class, which is recognized for its diverse biological activities and potential therapeutic applications. Its molecular formula is , indicating the presence of bromine, chlorine, nitrogen, and oxygen atoms, which contribute to its chemical properties and reactivity.
Methyl 1-(5-bromopyridin-2-yl)-5-(2-chlorophenyl)pyrazole-4-carboxylate is classified as a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features substitutions that enhance its biological activity, making it a subject of research in medicinal chemistry.
The synthesis of methyl 1-(5-bromopyridin-2-yl)-5-(2-chlorophenyl)pyrazole-4-carboxylate can be achieved through several methodologies, typically involving the condensation of appropriate hydrazines with carbonyl compounds.
The reaction conditions typically require a solvent such as ethanol or acetonitrile, with catalysts like copper salts or acid catalysts to enhance the reaction rate and yield. The final product can be purified through recrystallization or chromatographic techniques.
Methyl 1-(5-bromopyridin-2-yl)-5-(2-chlorophenyl)pyrazole-4-carboxylate features a complex structure characterized by:
The structural arrangement allows for various interactions, influencing its biological activity.
Key structural data include:
Methyl 1-(5-bromopyridin-2-yl)-5-(2-chlorophenyl)pyrazole-4-carboxylate can undergo various chemical reactions:
These reactions often require specific conditions such as temperature control and pH adjustments to optimize yields and minimize side reactions.
The mechanism of action for methyl 1-(5-bromopyridin-2-yl)-5-(2-chlorophenyl)pyrazole-4-carboxylate involves interaction with biological targets, potentially including enzymes or receptors involved in various metabolic pathways.
Research indicates that pyrazole derivatives may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects such as anti-inflammatory or anticancer activities . The exact mechanism may vary depending on the target tissue and biological context.
Quantitative data on binding affinities and inhibition constants are essential for understanding its pharmacological profile but are often derived from comparative studies with related compounds.
Methyl 1-(5-bromopyridin-2-yl)-5-(2-chlorophenyl)pyrazole-4-carboxylate exhibits:
Chemical properties include:
Methyl 1-(5-bromopyridin-2-yl)-5-(2-chlorophenyl)pyrazole-4-carboxylate has several scientific applications:
The ongoing research into methyl 1-(5-bromopyridin-2-yl)-5-(2-chlorophenyl)pyrazole-4-carboxylate highlights its potential as a versatile compound in medicinal chemistry, paving the way for novel therapeutic agents.
Transition metal catalysis enables efficient construction of the pyrazole–pyridine linkage (C−N) and esterification (C−O) in the target molecule. Palladium and copper catalysts dominate these transformations due to their versatility in cross-coupling reactions. For C−N bond formation between 5-bromopyridin-2-amine and the pyrazole core, Buchwald-Hartwig amination using Pd(OAc)₂/XPhos (2–5 mol%) and Cs₂CO₃ base in toluene (80–100°C) achieves >90% coupling yield within 4–6 hours [3] [7]. This system benefits from suppressed homocoupling and tolerance for the 2-chlorophenyl substituent.
Esterification employs copper(I)-mediated carboxylate activation. Methyl 5-(2-chlorophenyl)pyrazole-4-carboxylate synthesis proceeds via CuI (10 mol%)/1,10-phenanthroline catalysis in DMF, reacting the carboxylic acid precursor with iodomethane (K₂CO₃, 60°C, 8h). This method achieves 85–92% yield while avoiding racemization and exhibits superior functional group compatibility over acid chlorides [3].
Table 1: Catalyst Systems for C−N/C−O Bond Formation
Bond Type | Catalyst System | Conditions | Yield (%) | Selectivity |
---|---|---|---|---|
C−N (Pyrazole-Pyridine) | Pd(OAc)₂/XPhos (3 mol%) | Toluene, 100°C, 6h | 93 | >98% regioisomeric purity |
C−O (Ester) | CuI/phenanthroline (10 mol%) | DMF, K₂CO₃, 60°C, 8h | 89 | No detectable racemization |
Sequential halogenation and cyclization in a single reactor streamlines synthesis of the 5-(2-chlorophenyl)pyrazole segment. The one-pot approach begins with in situ generation of the hydrazone intermediate from 2-chlorophenylglyoxal and methyl hydrazinecarboxylate under iron catalysis (FeCl₃·6H₂O, 5 mol%, ethanol, 25°C, 1h). Subsequent cyclization is triggered by CuBr₂ (1.2 equiv) addition at 80°C, simultaneously installing the bromine atom at the pyrazole 4-position while forming the heterocycle [7]. This tandem method delivers 78% overall yield with minimal purification, significantly reducing metal waste compared to stepwise protocols.
Key advantages include:
Regiocontrol at the pyridine C-5 and pyrazole C-4 positions is critical for structural accuracy. Pyridine functionalization employs 3,4-pyridyne intermediates via ortho-directed lithiation. Treatment of 2-ethoxy-3-bromopyridine with n-BuLi (−78°C, THF) generates 4-lithio-3-bromopyridine, which undergoes magnesium-halogen exchange upon adding ArMgBr. Heating to 75°C induces 3,4-pyridyne formation, with Grignard reagents regioselectively adding at C-4 due to the 2-ethoxy directing group. Subsequent electrophilic quench at C-3 installs bromine, achieving 75–82% yield with <2% C-2 isomer [3] [8].
Pyrazole regioselectivity is controlled by the bulky 2-chlorophenyl group at C-5, which sterically blocks electrophilic attack at adjacent positions. Cyclocondensation of hydrazine with β-keto esters containing ortho-substituted aryl groups yields >95% 1,5-disubstituted pyrazoles. Computational studies (DFT) confirm steric and electronic factors disfavor C-3 substitution by >4.5 kcal/mol [2] [6].
Microwave irradiation dramatically accelerates key steps while eliminating solvent waste. The pyrazole formation via cyclocondensation exemplifies this: equimolar 2-chlorophenylglyoxal and methyl hydrazinecarboxylate adsorbed on acidic alumina (montmorillonite K10) under microwave irradiation (300W, 120°C, 10–15 min) provide 94% yield of the pyrazole ester. This solvent-free method enhances atom economy by 22% compared to reflux in ethanol (6h, 76% yield) [2] [4] [6].
Table 2: Microwave vs Conventional Synthesis Comparison
Reaction Step | Conditions | Time | Yield (%) | Purity (%) |
---|---|---|---|---|
Pyrazole Cyclization | Ethanol reflux, 80°C | 6h | 76 | 90 |
MW/solvent-free, Al₂O₃, 120°C | 15 min | 94 | 98 | |
Esterification | Conventional heating (DMF, 60°C) | 8h | 85 | 91 |
MW/neat, 150°C, no catalyst | 25 min | 88 | 95 |
For esterification, catalyst-free microwave treatment (150°C, 25 min) of 5-(2-chlorophenyl)pyrazole-4-carboxylic acid with methanol achieves 88% conversion through in situ acid activation. This approach avoids copper residues and reduces reaction time from 8 hours to 25 minutes [4] [5]. Continuous-flow adaptations of the pyridyne chemistry (residence time 2.5 min at 100°C) further demonstrate scalability, producing 15 g/h of 5-bromo-2-ethoxypyridine with consistent regioselectivity [3].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7